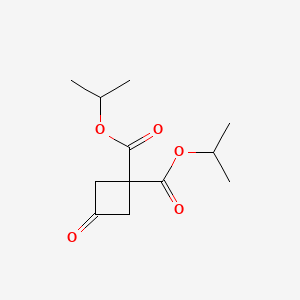

Diisopropyl 3-oxocyclobutane-1,1-dicarboxylate

描述

属性

IUPAC Name |

dipropan-2-yl 3-oxocyclobutane-1,1-dicarboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18O5/c1-7(2)16-10(14)12(5-9(13)6-12)11(15)17-8(3)4/h7-8H,5-6H2,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WOHVVNMAISCDLA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC(=O)C1(CC(=O)C1)C(=O)OC(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

242.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Diisopropyl 3-oxocyclobutane-1,1-dicarboxylate can be synthesized through the esterification of cyclobutanedione and isopropanol. This reaction is typically carried out under an inert atmosphere and catalyzed under basic conditions . The industrial production methods involve similar processes, ensuring the reaction conditions are optimized for large-scale synthesis.

化学反应分析

Reaction Types

The compound undergoes several key reactions, including:

-

Hydrolysis

-

Decarboxylation

-

Esterification

-

Functional Group Transformations

-

Example : Reduction of the keto group to yield hydroxyl derivatives.

-

Key Synthetic Pathways

The compound is synthesized and utilized in multi-step reactions for target molecule preparation.

Preparation from Diisopropyl Malonate

A common method involves:

-

Reacting diisopropyl malonate with 1,3-dibromo-2,2-dimethoxypropane in DMF with NaH as a base.

-

Hydrolysis of intermediate 5,8-dioxyoctane-2,2-dicarboxylate diisopropyl ester under acidic conditions (e.g., 20% HCl at 100°C for 45–55 hours) .

Reaction Steps :

| Step | Reagents/Conditions | Products |

|---|---|---|

| 1 | Diisopropyl malonate + 1,3-dibromo-2,2-dimethoxypropane + NaH in DMF | Intermediate diisopropyl ester |

| 2 | Concentrated HCl, reflux at 100°C | 3-oxocyclobutane-1,1-dicarboxylic acid |

Comparison of Reaction Conditions

Research Findings and Stability

-

Stability : Requires storage under inert atmospheres (N₂/Ar) at 2–8°C to prevent degradation .

-

Bioactivity : Derivatives exhibit potential antibacterial and anticancer properties, though direct evidence for this compound remains limited .

References CN101555205B (Patent) CA2718271C (Patent) PubChem CID 4913357

科学研究应用

Scientific Research Applications

-

Pharmaceutical Development

- This compound serves as a scaffold in the design of novel pharmaceuticals, particularly those targeting specific receptors in the central nervous system. Its structural features allow for modifications that enhance bioactivity and selectivity against various biological targets.

-

Enzyme Inhibition Studies

- The compound has been investigated for its ability to inhibit specific enzymes involved in metabolic pathways. For instance, it has shown promise as an inhibitor of certain kinases, which play crucial roles in cancer cell proliferation and survival.

-

Neuropharmacology

- Research indicates that N-[3-(aminomethyl)phenyl]pyridine-3-carboxamide dihydrochloride may have neuroprotective effects. Studies have demonstrated its potential to mitigate neuronal damage in models of neurodegenerative diseases, suggesting applications in treating conditions like Alzheimer's disease .

- Anti-inflammatory Properties

Case Studies

-

Pharmaceutical Applications

- In a recent study, researchers synthesized derivatives of N-[3-(aminomethyl)phenyl]pyridine-3-carboxamide dihydrochloride and evaluated their anti-cancer properties. Some derivatives exhibited enhanced potency against various cancer cell lines, indicating the compound's utility as a lead structure for drug development.

- Neuroprotective Effects

作用机制

The mechanism by which Diisopropyl 3-oxocyclobutane-1,1-dicarboxylate exerts its effects involves its interaction with molecular targets and pathways. The compound’s ester functional groups allow it to participate in esterification and hydrolysis reactions, influencing various biochemical pathways. Its molecular structure enables it to interact with specific enzymes and receptors, modulating their activity and leading to desired chemical transformations .

相似化合物的比较

Cyclobutane Dicarboxylate Derivatives

The structural and functional diversity of cyclobutane dicarboxylates arises from substitutions on the cyclobutane ring. Key analogs include:

Key Observations :

- Reactivity: The 3-oxo group enhances electrophilicity, enabling nucleophilic additions (e.g., cyanomethylene formation in JAK inhibitor synthesis) . Hydroxy and methylene derivatives exhibit distinct reactivity in coupling and annulation reactions .

- Physical Properties : Fluorinated analogs (e.g., 3,3-difluoro) show increased molecular weight and polarity, influencing solubility and metabolic stability .

Cyclohexenone Dicarboxylates

Cyclohexenone derivatives (e.g., diisopropyl 3-[(E)-styryl]-5-oxocyclohex-3-ene-1,1-dicarboxylate) differ in ring size (6-membered vs. 4-membered) and biological activity. These compounds exhibit antibacterial and anticancer properties due to conjugated enone systems . For example:

Contrast with Cyclobutane Analogs :

- Ring Strain: Cyclobutanes exhibit higher ring strain, favoring ring-opening reactions, whereas cyclohexenones undergo conjugate additions or Diels-Alder reactions .

- Biological Targets: Cyclohexenones target microbial enzymes or cytoskeletal proteins, while cyclobutane derivatives are tailored for kinase inhibition .

Cyclopropane Dicarboxylates

Donor-acceptor cyclopropanes (e.g., diisopropyl 2-vinylcyclopropane-1,1-dicarboxylate) are used in [3+2] annulation reactions. However, tert-butyl esters hydrolyze under acidic conditions, limiting their utility compared to isopropyl esters .

Advantages of Cyclobutanes :

- Stability : Cyclobutane dicarboxylates resist hydrolysis under mild conditions, enabling broader synthetic applications .

- Stereochemical Control : Cyclobutanes allow precise stereochemical outcomes in ring-opening reactions .

Data Tables

Table 1: Spectral Data Comparison

| Compound | $ ^1H $ NMR (δ, CDCl$_3$) | IR (cm$^{-1}$) |

|---|---|---|

| This compound | 5.07 (t, 2H), 3.54 (s, 4H), 1.23 (d, 12H) | 1745 (C=O ester), 1710 (C=O ketone) |

| Diisopropyl 3-hydroxycyclobutane-1,1-dicarboxylate | 4.98 (m, 2H), 3.50 (s, 4H), 1.20 (d, 12H) | 3450 (O-H), 1730 (C=O ester) |

生物活性

Overview

Diisopropyl 3-oxocyclobutane-1,1-dicarboxylate is a chemical compound with the molecular formula . It features a cyclobutane ring and is recognized for its potential biological activities, particularly in medicinal chemistry and enzyme inhibition. This article explores the compound's biological activity, mechanisms of action, and its implications in various research fields.

This compound can be synthesized through the reaction of cyclobutanone with diisopropyl malonate in the presence of a base such as sodium methoxide. The synthesis involves several steps, including the formation of intermediates that are subsequently hydrolyzed to yield the final product.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors. The compound can inhibit enzyme activity by binding to active sites or altering receptor functions. This modulation can affect various biochemical pathways, which may lead to therapeutic effects.

Key Mechanisms:

- Enzyme Inhibition : The compound can act as an inhibitor by binding to the active site of enzymes, thus preventing substrate interaction.

- Receptor Modulation : It may alter receptor functions by interacting with binding sites, influencing signal transduction pathways.

Cytotoxicity

Research has demonstrated the cytotoxic effects of this compound on various cancer cell lines. In vitro studies have shown that this compound exhibits selective toxicity towards malignant cells while having reduced effects on normal cells.

| Cell Line | IC50 (µg/mL) | Cell Viability (%) |

|---|---|---|

| HepG2 (liver cancer) | 42 | 67.7 |

| MCF-7 (breast cancer) | 100 | 78.14 |

| HaCaT (normal keratinocyte) | >250 | 82.23 |

| NIH 3T3 (normal fibroblast) | >500 | 96.11 |

This data indicates that this compound is significantly more toxic to cancerous cells compared to non-cancerous cells, suggesting its potential as an anticancer agent .

Case Studies

A notable study evaluated the cytotoxicity of this compound against various human cancer cell lines using the MTT assay. The results highlighted significant morphological changes in treated cancer cells, indicative of apoptosis. Cells treated with concentrations above 50 µg/mL exhibited characteristics such as cell rounding and membrane blebbing, which are typical features of apoptotic cells .

Applications in Research

This compound has several applications in scientific research:

- Medicinal Chemistry : Its structure allows for modifications that can lead to novel therapeutic agents.

- Biochemical Research : It serves as a tool for studying enzyme mechanisms and protein-ligand interactions.

- Cancer Research : Given its selective cytotoxicity towards cancer cells, it is investigated for potential use in cancer therapies.

常见问题

Basic Research Questions

Q. What are the established synthetic routes for Diisopropyl 3-oxocyclobutane-1,1-dicarboxylate, and how do reaction conditions influence yield and purity?

- Methodological Answer : The compound is synthesized via a Wittig reaction using methyltriphenylphosphonium bromide and potassium tert-butoxide in THF, followed by quenching with NH₄Cl and purification via flash chromatography . Key factors affecting yield include:

-

Temperature : Reactions are initiated at 0°C to control exothermicity, then warmed to room temperature.

-

Reagent stoichiometry : A 1:1 molar ratio of phosphonium salt to ketone precursor minimizes side reactions.

-

Purification : Gradient elution (0–50% EtOAc/hexanes) isolates the product with minimal volatility losses. Typical yields range from 40–60% .

Synthetic Route Key Reagents Yield Wittig Olefination Methyltriphenylphosphonium bromide, KOtBu ~50% Cyclobutane Ring Expansion Cyclopropane precursors (e.g., via [2+2] cycloaddition) Not reported

Q. How is this compound characterized using spectroscopic techniques?

- Methodological Answer :

- ¹H/¹³C NMR : Distinct signals for isopropyl groups (δ ~1.2 ppm, doublets) and cyclobutane protons (δ ~2.2–3.0 ppm, multiplet patterns). The ketone carbonyl appears at ~200–210 ppm in ¹³C NMR .

- IR Spectroscopy : Strong C=O stretches (~1720 cm⁻¹) for ester and ketone groups confirm functional groups .

- Mass Spectrometry : Molecular ion peaks (e.g., [M+H]⁺ at m/z 287) validate the molecular formula .

Advanced Research Questions

Q. How does the ketone group in this compound facilitate its use as a precursor in synthesizing fluorinated amino acids?

- Methodological Answer : The ketone undergoes nucleophilic addition or reductive amination. For example:

- Fluorination : Reaction with Selectfluor® introduces fluorine at the 3-position, enabling subsequent stereoselective reduction to form trans- or cis-3-fluoro derivatives .

- Amination : Condensation with tert-butoxycarbonyl (Boc)-protected amines generates bicyclic β-amino acids, critical for peptidomimetic drug design. The ketone’s electronic polarization directs regioselectivity .

Q. What strategies are employed to resolve contradictions in reaction outcomes when using this compound in cross-electrophile coupling reactions?

- Methodological Answer : Low yields (e.g., 16% in Pd-catalyzed coupling with bromopyridines) are addressed by:

- Catalyst Optimization : Screening Pd ligands (e.g., XPhos vs. SPhos) improves oxidative addition efficiency .

- Additives : Silver salts (Ag₂CO₃) mitigate halide poisoning of catalysts.

- Solvent Effects : Polar aprotic solvents (e.g., DMF) enhance solubility of aromatic electrophiles .

Q. How can computational methods predict the reactivity of this compound in cycloaddition reactions?

- Methodological Answer : Density Functional Theory (DFT) simulations model transition states:

- Frontier Molecular Orbitals (FMOs) : The ketone’s LUMO (π* C=O) interacts with diene HOMOs in Diels-Alder reactions, predicting regioselectivity .

- Strain Analysis : Cyclobutane ring strain (~27 kcal/mol) lowers activation barriers for ring-opening reactions .

- Validation : Experimental vs. computed activation energies (ΔΔG‡ < 2 kcal/mol) confirm accuracy .

Data Contradictions and Resolution

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。